molecular formula C9H6ClN5 B1519128 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile CAS No. 1176567-03-5

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1519128
CAS No.: 1176567-03-5
M. Wt: 219.63 g/mol
InChI Key: OIUCWWOAZXGYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a versatile chemical intermediate belonging to the 5-aminopyrazole class of heterocyclic compounds. These derivatives are recognized as significant building blocks in organic and medicinal chemistry, serving as key starting materials for the synthesis of a wide array of more complex, bioactive fused heterocyclic systems . The 5-aminopyrazole core is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a broad spectrum of biological activities, making them valuable for developing new therapeutic agents . This compound is specifically designed for use in research and development. It is a solid material and should be stored at room temperature . As a high-purity synthetic intermediate, it enables researchers to explore novel chemical spaces, particularly in the construction of nitrogen-rich heterocycles like pyrazolopyridines, pyrazolopyrimidines, and imidazopyrazoles, which are common structures in pharmaceuticals and agrochemicals . The presence of both an amino and a nitrile group on the pyrazole ring provides multiple reactive sites for further chemical modification, facilitating its integration into diverse molecular frameworks. Please note: This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming the product's identity and/or purity to ensure it is fit for their specific research application.

Properties

IUPAC Name

5-amino-1-(5-chloropyridin-2-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN5/c10-7-1-2-8(13-5-7)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUCWWOAZXGYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents. The synthesis is presented in a logical, step-by-step manner, grounded in established chemical principles and supported by detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a substituted pyrazole ring linked to a chloropyridine moiety, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern of the target molecule makes it a valuable precursor for compounds with potential therapeutic applications.

This guide will detail a robust two-step synthetic approach, commencing with the preparation of the key intermediates, 5-chloro-2-hydrazinylpyridine and ethoxymethylenemalononitrile, followed by their condensation and cyclization to yield the final product. The rationale behind the selection of reagents, reaction conditions, and purification methods will be discussed to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Pathway

The synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile can be efficiently achieved through a two-stage process. The first stage involves the synthesis of the two primary precursors, and the second stage is the convergent synthesis of the target molecule.

Synthesis_Pathway cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis 2,5-Dichloropyridine 2,5-Dichloropyridine 5-chloro-2-hydrazinylpyridine 5-chloro-2-hydrazinylpyridine 2,5-Dichloropyridine->5-chloro-2-hydrazinylpyridine Hydrazine Hydrate, Solvent, Heat Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->5-chloro-2-hydrazinylpyridine Target_Molecule 5-Amino-1-(5-chloro-2-pyridinyl)- 1H-pyrazole-4-carbonitrile 5-chloro-2-hydrazinylpyridine->Target_Molecule Condensation/ Cyclization Malononitrile Malononitrile Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile Malononitrile->Ethoxymethylenemalononitrile Triethyl Orthoformate, Catalyst Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile->Target_Molecule

Figure 1: Overall two-stage synthetic pathway.

Stage 1: Synthesis of Key Intermediates

Synthesis of 5-chloro-2-hydrazinylpyridine

The synthesis of 5-chloro-2-hydrazinylpyridine is a critical first step. This intermediate is typically prepared via a nucleophilic aromatic substitution reaction between a dihalopyridine and hydrazine hydrate. While both 2,3-dichloropyridine and 2,5-dichloropyridine can be used as starting materials, the use of 2,5-dichloropyridine is often preferred due to its commercial availability and generally higher yields in this specific transformation.

Reaction Scheme:

hydrazinylpyridine_synthesis reactant1 2,5-Dichloropyridine product 5-chloro-2-hydrazinylpyridine reactant1->product Solvent (e.g., Ethanol) Reflux reactant2 +  Hydrazine Hydrate reactant2->product byproduct +  HCl  +  H2O

Figure 2: Synthesis of 5-chloro-2-hydrazinylpyridine.

Expert Insights: The reaction proceeds via a nucleophilic attack of the hydrazine at the C2 position of the pyridine ring, which is activated by the electron-withdrawing nature of the nitrogen atom and the chloro substituent. The use of an excess of hydrazine hydrate helps to drive the reaction to completion and also acts as a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent is important; polar protic solvents like ethanol or n-butanol are commonly used as they can solvate both the reactants and facilitate the reaction.[1]

Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloropyridine (1.0 eq).

  • Add a suitable solvent, such as ethanol or n-butanol (approximately 5-10 volumes).

  • Add hydrazine hydrate (80% solution in water, 4.0-6.0 eq) to the mixture.[2]

  • Heat the reaction mixture to reflux (typically 100-130 °C, depending on the solvent) and maintain for 4-10 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration and wash with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

  • Dry the product under vacuum to obtain 5-chloro-2-hydrazinylpyridine as a solid. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

Quantitative Data Summary:

ParameterValueReference
Molar Ratio (Dichloropyridine:Hydrazine Hydrate)1 : 4-6[2]
Reaction Temperature100-150 °C[1]
Reaction Time4-10 hours[1][2]
Typical Yield95-99%[2]

Safety Precautions: Hydrazine hydrate is toxic and a suspected carcinogen.[3] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis of Ethoxymethylenemalononitrile (EMMN)

Ethoxymethylenemalononitrile is a versatile reagent used in the synthesis of various heterocyclic compounds. It is typically prepared by the reaction of malononitrile with triethyl orthoformate, often in the presence of a catalyst or with acetic anhydride.

Reaction Scheme:

EMMN_synthesis reactant1 Malononitrile product Ethoxymethylenemalononitrile reactant1->product Catalyst (e.g., ZnCl2) or Acetic Anhydride, Heat reactant2 +  Triethyl Orthoformate reactant2->product byproduct +  2 EtOH

Figure 3: Synthesis of Ethoxymethylenemalononitrile.

Expert Insights: The reaction involves the condensation of the active methylene group of malononitrile with triethyl orthoformate. The use of a Lewis acid catalyst like anhydrous zinc chloride can accelerate the reaction.[4] Alternatively, the reaction can be driven by the removal of ethanol, often facilitated by the use of acetic anhydride which reacts with the ethanol formed.[5] The reaction is typically performed at elevated temperatures to drive the equilibrium towards the product.

Detailed Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation setup, add triethyl orthoformate (e.g., 2600g).[4]

  • With cooling in an ice-water bath, slowly add malononitrile (e.g., 1100g) while keeping the temperature around 20 °C.[4]

  • After the addition is complete, add a catalytic amount of anhydrous zinc chloride (e.g., 10g).[4]

  • Heat the mixture in a water bath to approximately 70 °C and stir for 2.5-3 hours.[4]

  • After the reaction is complete, distill off the ethanol formed during the reaction.

  • Cool the remaining mixture, which will cause the crude product to crystallize.

  • Collect the solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield pure ethoxymethylenemalononitrile.[4]

Quantitative Data Summary:

ParameterValueReference
ReactantsMalononitrile, Triethyl Orthoformate[4]
CatalystAnhydrous Zinc Chloride[4]
Reaction Temperature~70 °C[4]
Reaction Time2.5-3 hours[4]
Typical YieldHigh[4]

Safety Precautions: Malononitrile is toxic. Handle with care in a fume hood and wear appropriate PPE.

Stage 2: Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

The final step in the synthesis is the condensation of 5-chloro-2-hydrazinylpyridine with ethoxymethylenemalononitrile, followed by an intramolecular cyclization to form the desired pyrazole ring.

Reaction Scheme and Mechanism:

Final_Reaction cluster_mechanism Reaction Mechanism Start 5-chloro-2-hydrazinylpyridine + Ethoxymethylenemalononitrile Intermediate Nucleophilic Attack & Condensation (Intermediate Adduct) Start->Intermediate Loss of EtOH Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile Cyclization->Product Tautomerization

Figure 4: Reaction mechanism for the formation of the target molecule.

Expert Insights: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine group of 5-chloro-2-hydrazinylpyridine on the electron-deficient carbon of the ethoxymethylene group in EMMN. This is followed by the elimination of ethanol to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the other nitrogen of the hydrazine onto one of the nitrile groups, leading to the formation of the pyrazole ring. The reaction is typically carried out in a polar solvent and may be catalyzed by an acid or a base, although it often proceeds well without a catalyst.

Detailed Experimental Protocol:

  • In a round-bottom flask, dissolve 5-chloro-2-hydrazinylpyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add ethoxymethylenemalononitrile (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for a period of 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, the solvent can be partially or completely removed under reduced pressure to induce crystallization.

  • Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone).[6]

Quantitative Data Summary:

ParameterValueReference
Molar Ratio (Hydrazine:EMMN)1 : 1.0-1.2General Procedure
SolventEthanol, Acetic Acid[6]
Reaction TemperatureReflux[6]
Reaction Time1-4 hours[6]
PurificationRecrystallization[6][7]

Conclusion

The synthetic pathway detailed in this guide provides a reliable and high-yielding method for the preparation of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile. By following the outlined procedures and considering the expert insights and safety precautions, researchers can confidently synthesize this valuable intermediate for further applications in drug discovery and development. The use of readily available starting materials and straightforward reaction conditions makes this a practical and scalable approach.

References

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google P
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: [Link])

  • CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google P
  • 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem - NIH. (URL: [Link])

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google P
  • US3947457A - Method for preparing 2,5-dihalo- and 2,5,6-trihalopyridines - Google P
  • The preparation of 5-amino-1H-pyrazole-4-carbonitriles - ResearchGate. (URL: [Link])

  • (PDF) 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile - ResearchGate. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • CN102584626B - Synthetic method of (ethoxymethylene)
  • WO/2021/120064 ETHOXY METHYLENE MALONONITRILE CONTINUOUS SYNTHESIS METHOD - WIPO Patentscope. (URL: [Link])

  • (PDF) 1-(3-Chloropyridin-2-yl)hydrazine - ResearchGate. (URL: [Link])

  • WO2021120064A1 - Ethoxy methylene malononitrile continuous synthesis method - Google P
  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of ethoxymethylene malonic acid dinitrile - PrepChem.com. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Prominence of the 5-Aminopyrazole Scaffold in Modern Drug Discovery

The 5-aminopyrazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2][3] Molecules incorporating this heterocyclic system have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and potent enzyme inhibition.[1][2][3] The remarkable therapeutic potential of this class of compounds is exemplified by blockbuster drugs such as Celebrex® and Viagra®, which feature a pyrazole core and are known inhibitors of COX-2 and PDE-5, respectively.[1] The continued exploration of novel 5-aminopyrazole derivatives is a vibrant area of research, aimed at discovering next-generation therapeutics with enhanced efficacy and selectivity.[1][2]

This technical guide focuses on a specific, yet highly promising derivative: 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile . We will delve into its core physicochemical properties, which are fundamental to understanding its behavior in biological systems and crucial for its development as a potential therapeutic agent. Due to the novelty of this specific molecule, direct experimental data is not yet widely available. Therefore, this guide will provide a comprehensive analysis based on the known properties of structurally related analogs, predicted data from validated computational models, and a thorough examination of the constituent chemical moieties.

Chemical Identity and Structural Features

IUPAC Name: 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Molecular Formula: C₁₀H₆ClN₅

Molecular Weight: 231.65 g/mol

Chemical Structure:

Caption: 2D structure of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

The structure of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is characterized by a central 5-aminopyrazole ring substituted at the 1-position with a 5-chloro-2-pyridinyl moiety and at the 4-position with a carbonitrile group. The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which imparts it with unique electronic properties.[1][4] The pyridine-like nitrogen (N2) is basic, while the pyrrole-like nitrogen (N1) is less basic due to the delocalization of its lone pair into the aromatic system.[4][5] The electron-withdrawing nature of the cyano group at the C4 position and the 5-chloro-2-pyridinyl substituent are expected to significantly influence the molecule's overall physicochemical properties.

Physicochemical Properties: A Comparative Analysis

Property5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile (Predicted)5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Molecular Weight ( g/mol ) 231.65218.65[6]184.20[7][8]218.64[9]
Melting Point (°C) N/A183-187[6]132-137[7][10]N/A
Boiling Point (°C) Predicted: ~450-500Predicted: 438.5[6]Predicted: 402.0[10]N/A
Density (g/cm³) Predicted: ~1.51.41[6]Predicted: 1.26[10]N/A
logP Predicted: 1.5 - 2.02.56[6]1.8[8]2.4[9]
pKa (most basic) Predicted: 2.0 - 3.0Predicted: -1.09[6]Predicted: -1.12[10]N/A
Solubility Predicted: Sparingly soluble in waterN/ASlightly soluble in DMSO and Methanol[10]N/A
Hydrogen Bond Donors 11[6]1[8]1[9]
Hydrogen Bond Acceptors 43[6]3[8]3[9]
Rotatable Bonds 11[6]1[8]1[9]

Data sourced from: [6][7][8][9][10] and computational predictions.

Analysis and Interpretation of Physicochemical Properties
  • Melting Point: The analogs exhibit relatively high melting points, suggesting a stable crystalline lattice. The presence of intermolecular hydrogen bonding, as observed in the crystal structure of related compounds, contributes to this stability.[4] It is anticipated that 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile will also be a solid at room temperature with a comparable melting point.

  • Lipophilicity (logP): The predicted logP value for the title compound falls within a range suitable for drug-like molecules. The introduction of the chlorine atom on the pyridine ring is expected to increase lipophilicity compared to an unsubstituted pyridinyl analog. The position of the chlorine atom also plays a role, as seen in the difference between the 2-chloro and 3-chloro phenyl analogs.

  • Acidity and Basicity (pKa): The pyrazole ring itself is amphoteric, acting as both a weak acid and a weak base.[4] The pyridine-like nitrogen (N2) is the primary basic center. The presence of the electron-withdrawing 5-chloro-2-pyridinyl and cyano groups is expected to decrease the basicity of the pyrazole and pyridine nitrogens. The predicted pKa of the most basic nitrogen is in the weakly acidic to neutral range, suggesting that the molecule will be predominantly neutral at physiological pH.

  • Solubility: The presence of polar functional groups (amino, cyano, and ring nitrogens) suggests some potential for aqueous solubility. However, the overall aromatic character and the presence of the chloro-substituent likely lead to limited water solubility, as is common for many drug-like molecules. Solubility in organic solvents like DMSO and methanol is expected to be higher.[10]

Experimental Methodologies for Physicochemical Characterization

To experimentally validate the predicted properties of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, a series of standardized analytical techniques should be employed.

Melting Point Determination

Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity.

Workflow:

G A Sample Preparation B Capillary Loading A->B Finely ground sample C Melting Point Apparatus B->C Packed capillary D Observation & Recording C->D Visual detection of melting

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small sample of the crystalline compound is finely ground to ensure uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is ramped slowly (1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

Workflow:

G A Equilibration of Solvents B Sample Dissolution & Partitioning A->B C Phase Separation B->C Centrifugation D Concentration Analysis C->D Aqueous & Octanol Phases E logP Calculation D->E UV-Vis or HPLC

Caption: Workflow for Shake-Flask logP Determination.

  • Solvent Saturation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Aqueous Solubility Determination

Principle: The thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.

Workflow:

G A Excess Solid in Buffer B Equilibration A->B Shaking/Stirring C Separation of Solid B->C Filtration/Centrifugation D Concentration Measurement C->D HPLC-UV

Caption: Workflow for Aqueous Solubility Determination.

  • Sample Preparation: An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV.

Synthesis Strategy

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-established in the literature. A common and efficient method involves the condensation of a hydrazine derivative with a suitable three-carbon electrophile, often derived from malononitrile.[1]

Plausible Synthetic Route:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 5-chloro-2-hydrazinylpyridine C Condensation/ Cyclization A->C B Ethoxymethylenemalononitrile B->C D 5-Amino-1-(5-chloro-2-pyridinyl) -1H-pyrazole-4-carbonitrile C->D Ethanol, Reflux

Caption: A plausible synthetic scheme for the target compound.

This one-pot synthesis is typically carried out in a suitable solvent such as ethanol under reflux conditions. The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient double bond of ethoxymethylenemalononitrile, followed by an intramolecular cyclization and elimination of ethanol to afford the stable 5-aminopyrazole ring system.

Conclusion

5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is a molecule of significant interest in the field of medicinal chemistry, belonging to a class of compounds with proven therapeutic value. While experimental data for this specific derivative is sparse, a comprehensive analysis of its structural analogs and the application of computational prediction tools provide a solid foundation for understanding its physicochemical properties. The molecule is predicted to be a solid with a high melting point, moderate lipophilicity, and limited aqueous solubility, characteristics that are common for many orally bioavailable drug candidates. The synthetic route to this compound is expected to be straightforward, leveraging established pyrazole synthesis methodologies. The information presented in this guide provides a critical starting point for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this promising 5-aminopyrazole derivative.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. Available at: [Link]

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. LookChem. Available at: [Link]

  • (PDF) 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • 5-Amino-1H-pyrazole-3-carbonitrile | C4H4N4 | CID 21180574. PubChem. Available at: [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Institutes of Health. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. PubChem. Available at: [Link]

  • Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture. MDPI. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • (PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

  • 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available at: [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem. Available at: [Link]

  • (PDF) 5-Amino-4-chloro-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the One-Pot Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into optimizing this powerful multicomponent reaction. Our focus is on empowering researchers to not only replicate but also rationally adapt these methodologies for their specific molecular targets.

The Strategic Value of the 5-Aminopyrazole Scaffold and One-Pot Synthesis

The 5-amino-1H-pyrazole-4-carbonitrile core is a privileged heterocyclic template in modern drug discovery. These compounds are recognized for a wide spectrum of biological activities, including anti-tumor, antibacterial, antidepressant, and antiviral properties.[1] The strategic placement of amino and carbonitrile groups provides versatile handles for further chemical modification, making them ideal building blocks for constructing complex molecular libraries.

Traditionally, the synthesis of such polysubstituted heterocycles would involve multiple, sequential steps, each requiring purification of intermediates, leading to significant time, resource, and yield losses. The one-pot, three-component reaction (3CR) approach circumvents these issues by combining starting materials in a single reaction vessel, where a cascade of reactions occurs to form the final product. This methodology offers profound advantages:

  • Process Efficiency: Drastically reduces reaction times and simplifies work-up procedures.[1][2]

  • Economic Viability: Minimizes solvent usage and energy consumption, making it a cost-effective route.[3]

  • Green Chemistry: Aligns with principles of sustainable chemistry by reducing waste and often utilizing environmentally benign solvents and reusable catalysts.[2][3]

The Core Mechanism: A Symphony of Sequential Reactions

The most prevalent and efficient one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is a three-component condensation of an aromatic aldehyde , malononitrile , and a hydrazine derivative (commonly phenylhydrazine).[1][2][3] The reaction proceeds through a well-orchestrated sequence of classical organic reactions, the understanding of which is critical for troubleshooting and optimization.

The proposed mechanism involves three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The catalyst's primary role here is to deprotonate the highly acidic α-carbon of malononitrile, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a benzylidenemalononitrile intermediate (an α,β-unsaturated dinitrile).[3] The choice of a base catalyst is crucial; it must be strong enough to deprotonate malononitrile but not so strong as to cause unwanted side reactions.

  • Michael Addition: The hydrazine derivative, acting as a nucleophile, then attacks the electron-deficient β-carbon of the benzylidenemalononitrile intermediate. This is a classic Michael 1,4-conjugate addition, which forms a new carbon-nitrogen bond and creates a linear intermediate.

  • Intramolecular Cyclization and Aromatization: The final, and irreversible, step involves an intramolecular nucleophilic attack from the terminal nitrogen of the hydrazine moiety onto one of the nitrile groups. This cyclization forms the five-membered pyrazole ring. A subsequent tautomerization (or a dehydrogenation, potentially by atmospheric oxygen) leads to the stable, aromatic 5-amino-1H-pyrazole-4-carbonitrile product.[3]

One-Pot Pyrazole Synthesis Mechanism Reactants Aldehyde + Malononitrile + Hydrazine Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Catalyst Intermediate1 Benzylidenemalononitrile (α,β-unsaturated) Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael + Hydrazine Intermediate2 Linear Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization & Aromatization Intermediate2->Cyclization Product 5-Amino-1H-pyrazole- 4-carbonitrile Cyclization->Product

Caption: The sequential reaction cascade in the one-pot synthesis of 5-aminopyrazoles.

Catalysis: The Engine of the Reaction

While some protocols proceed without a catalyst, particularly in polar solvents, the inclusion of a catalyst is standard practice to enhance reaction rates and yields.[4] The choice of catalyst is a critical experimental variable.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Homogeneous Organocatalyst Potassium Phthalimide (PPI)[3]15 mol%, EtOH:H₂O, 50°C[3]Inexpensive, commercially available, easy to handle.[3]Can be difficult to separate from the reaction mixture.
Heterogeneous (Basic) Calcined Mg-Fe Hydrotalcite[1]Ambient Temperature, Aqueous MediaReusable, non-toxic, simple work-up, high basicity.[1]Requires initial synthesis and characterization.
Heterogeneous (Modified) LDH@Sulfonamide@CuI[2]0.05 g, H₂O/EtOH, 55°C[2][5]High activity and selectivity, reusable for multiple cycles.[2]Multi-step catalyst preparation.

The most significant trend in this field is the move towards heterogeneous catalysts. Layered double hydroxides (LDHs), such as hydrotalcite, are particularly effective.[1] Upon calcination, they form mixed metal oxides with high basicity and a large surface area, which are ideal for promoting the initial Knoevenagel condensation. Their solid nature allows for simple recovery via filtration, enabling catalyst recycling and contributing to a more sustainable process.[1][2]

Field-Validated Experimental Protocols

The trustworthiness of a synthetic method lies in its reproducibility. Below are two detailed, self-validating protocols derived from authoritative literature.

Protocol 1: Potassium Phthalimide (PPI) Catalyzed Synthesis in a Green Medium

This protocol is adapted from a procedure noted for its use of an inexpensive, commercially available organocatalyst and an environmentally friendly solvent system.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, ~66 mg), and phenylhydrazine (1.0 mmol, ~108 mg).

  • Catalyst and Solvent Addition: Add Potassium Phthalimide (PPI) (15 mol%, ~28 mg) and a 2:1 mixture of EtOH:H₂O (3 mL).

  • Reaction Execution: Place a condenser on the flask and heat the mixture in a pre-heated oil bath at 50°C with magnetic stirring.[3]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[3]

  • Work-up: Once complete, cool the reaction mixture to room temperature and pour it into cold water (~10 mL).

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and allow it to air dry.[3]

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile.[3]

Protocol 2: Heterogeneous LDH-Catalyzed Synthesis

This protocol leverages a reusable solid base catalyst, simplifying product isolation and enhancing the green credentials of the synthesis.[2][5]

Step-by-Step Methodology:

  • Reaction Setup: In a 5 mL round-bottom flask, charge the aromatic aldehyde derivative (1.0 mmol), malononitrile (1.0 mmol, ~66 mg), phenyl hydrazine (1.0 mmol, ~108 mg), and the LDH-based catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[5]

  • Solvent and Heating: Add a H₂O/EtOH solvent mixture and stir the reaction at 55°C using a magnetic stirrer.[2][5]

  • Monitoring: Track the advancement of the reaction via TLC (eluent: n-hexane/ethyl acetate, 1:1).[5]

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Add hot ethanol (~3 mL) to dissolve the product and separate the solid catalyst by filtration or centrifugation. The recovered catalyst can be washed and dried in an oven at 60°C for reuse.[5]

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.[5]

  • Purification: Recrystallize the resulting solid from ethanol to obtain the pure product with high yield.[5]

  • Characterization: Confirm the structure and purity using FTIR, ¹H NMR, ¹³C NMR, and melting point analysis.[5]

Experimental Workflow Setup 1. Combine Reactants, Catalyst & Solvent React 2. Heat & Stir Setup->React Monitor 3. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 4. Work-up (Cool, Precipitate/Filter) Monitor->Workup Complete Purify 5. Purify (Recrystallization) Workup->Purify Characterize 6. Characterize (NMR, IR, MP) Purify->Characterize

Caption: A generalized workflow for the one-pot synthesis and purification of pyrazoles.

Conclusion and Future Outlook

The one-pot, three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives represents a pinnacle of efficiency and elegance in heterocyclic chemistry. By understanding the mechanistic underpinnings—from the initial Knoevenagel condensation to the final intramolecular cyclization—researchers can rationally select catalysts and optimize conditions to achieve high yields of desired products. The increasing adoption of reusable, heterogeneous catalysts further underscores the method's alignment with the principles of green and sustainable chemistry. This robust and versatile synthetic platform will undoubtedly continue to be a cornerstone in the discovery and development of new therapeutic agents and advanced materials.

References

  • One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. ResearchGate.[Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.[Link]

  • ONE-POT AND EFFICIENT SYNTHESIS OF 5-AMINOPYRAZOLE-4-CARBONITRILES CATALYZED BY POTASSIUM PHTHALIMIDE. HETEROCYCLES, Vol. 94, No. 2, 2017.[Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information (NCBI), PMC.[Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org.[Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 H -pyrazole-4-carbonitriles in green media. ResearchGate.[Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing).[Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Compound

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] These derivatives have been extensively explored for their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds.[1][2] 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile belongs to this promising class of molecules. While the specific biological targets of this particular compound are not yet fully elucidated in publicly available literature, its structural features suggest a strong likelihood of it acting as a kinase inhibitor. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3]

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct in vitro assays to characterize the biological activity of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile. We will focus on protocols to assess its potential as an inhibitor of key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth and proliferation.

Scientific Rationale: Targeting the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces signals from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). A frequently dysregulated MAPK pathway in human cancers is the RAS-RAF-MEK-ERK cascade.

Mutations in the B-Raf proto-oncogene (a MAPKKK) are found in a significant percentage of human cancers, most notably in melanoma.[4] The most common mutation, V600E, leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled cell proliferation.[5] Consequently, B-Raf and its downstream target, MEK1 (a MAPKK), are high-value targets for cancer therapy.[6] Given the prevalence of pyrazole scaffolds in known B-Raf and other kinase inhibitors, it is a scientifically sound hypothesis that 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile may exert its biological effects by inhibiting one or more kinases in this pathway.

Below is a diagram illustrating the core components of the B-Raf/MEK/ERK signaling pathway.

MAPK_Pathway cluster_inhibitors Potential Inhibition Sites GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation BRAF_Inhibitor 5-Amino-1-(5-chloro-2-pyridinyl)- 1H-pyrazole-4-carbonitrile BRAF_Inhibitor->BRAF MEK_Inhibitor 5-Amino-1-(5-chloro-2-pyridinyl)- 1H-pyrazole-4-carbonitrile MEK_Inhibitor->MEK

Caption: The MAPK/ERK Signaling Cascade and Potential Inhibition Sites.

Part 1: In Vitro B-Raf Kinase Inhibition Assay (ELISA-based)

This protocol describes a robust and widely used Enzyme-Linked Immunosorbent Assay (ELISA) to determine the inhibitory activity of the test compound against B-Raf kinase. The principle of this assay is to measure the phosphorylation of a substrate (in this case, MEK1) by B-Raf in the presence of varying concentrations of the inhibitor.[3][7]

Causality Behind Experimental Choices
  • Recombinant Kinase and Substrate: Using purified recombinant B-Raf and its direct substrate, inactive MEK1, ensures that the measured activity is specific to the interaction between these two components, eliminating confounding variables from a complex cellular lysate.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding pocket.

  • Antibody-based Detection: The use of a phospho-specific antibody provides high specificity for detecting the product of the kinase reaction (phosphorylated MEK1), minimizing background noise.

Experimental Workflow: B-Raf ELISA

Caption: Step-by-step workflow for the B-Raf ELISA-based inhibition assay.

Detailed Protocol

Materials:

  • Recombinant active B-Raf (V600E mutant recommended for cancer-relevant studies)

  • Recombinant inactive GST-tagged MEK1 (substrate)

  • High-bind 96-well microplates

  • Anti-phospho-MEK1/2 (Ser217/221) primary antibody

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile (dissolved in 100% DMSO)

  • Assay buffer: 50 mM HEPES pH 7.0, 200 mM NaCl, 10 mM MgCl₂[7]

  • Wash buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking buffer: PBST with 3% Bovine Serum Albumin (BSA)

  • ATP solution: 200 µM ATP in assay buffer[7]

Procedure:

  • Plate Coating: Dilute GST-MEK1 to 1 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing and Blocking: The next day, wash the plate three times with 200 µL of wash buffer per well. Block the wells by adding 200 µL of blocking buffer and incubate for 1-2 hours at room temperature (RT).

  • Compound Addition: Prepare serial dilutions of the test compound in 100% DMSO. A common starting range is from 100 µM down to 1 nM. Dilute these DMSO stocks into assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%). Add 50 µL of the diluted compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells.

  • Kinase Addition: Dilute the active B-Raf kinase to the working concentration (e.g., 25 ng per well) in assay buffer.[7] Add 50 µL to each well (except for the "no kinase" control wells). Incubate the plate for 1 hour at RT to allow the inhibitor to bind to the kinase.[7]

  • Kinase Reaction Initiation: Add 50 µL of the 200 µM ATP solution to all wells to start the kinase reaction.[7] Incubate for 30 minutes at 37°C with gentle shaking.

  • Detection: a. Wash the plate three times with wash buffer. b. Add 100 µL of the diluted primary antibody (anti-phospho-MEK1) to each well. Incubate for 1-2 hours at RT. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT. e. Wash the plate five times with wash buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at RT until sufficient color develops (typically 5-15 minutes).

  • Stopping and Reading: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no kinase" control wells from all other readings.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the background (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: In Vitro MEK1 Kinase Inhibition Assay (Luminescence-based)

To further characterize the compound's activity within the MAPK pathway, a direct assay against MEK1 is recommended. The ADP-Glo™ Kinase Assay is a highly sensitive and robust method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Causality Behind Experimental Choices
  • Luminescence Detection: This method relies on the conversion of ADP to ATP, which is then used in a luciferase-luciferin reaction to produce light. This provides a very high signal-to-background ratio and is less prone to interference from colored compounds than absorbance-based methods.

  • Homogeneous Assay Format: The "add-mix-read" format is simple and requires fewer wash steps than ELISA, making it ideal for high-throughput screening (HTS).

  • ATP Depletion Step: A key feature of the ADP-Glo™ assay is the initial depletion of any remaining ATP after the kinase reaction. This ensures that the light signal generated is directly proportional to the amount of ADP produced, thereby accurately reflecting kinase activity.

Experimental Workflow: MEK1 ADP-Glo™ Assay

Caption: Step-by-step workflow for the MEK1 ADP-Glo™ luminescence-based assay.

Detailed Protocol

Materials:

  • Recombinant active MEK1

  • Recombinant inactive ERK2 (substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile (dissolved in 100% DMSO)

  • Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA

Procedure:

  • Reaction Setup: In a white, opaque 96-well plate, add the following components in a total volume of 5 µL per well:

    • 1 µL of test compound serial dilutions or vehicle control (in kinase buffer with matched DMSO concentration).

    • 2 µL of a mix containing MEK1 kinase and its substrate, ERK2, in kinase buffer.

    • 2 µL of ATP solution in kinase buffer. (Note: The final concentrations of enzyme, substrate, and ATP should be optimized beforehand, but typical starting points are 5-10 ng/µL MEK1, 0.2 µg/µL ERK2, and 25 µM ATP).

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Read Plate: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • The raw luminescence units (RLU) are directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no kinase" or 100% inhibited control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Example Data Summary for Kinase Inhibition Assays

Target KinaseAssay TypeTest Compound IC₅₀ (nM)Positive Control IC₅₀ (nM)
B-Raf (V600E)ELISA[Calculated Value][e.g., Vemurafenib value]
MEK1ADP-Glo™[Calculated Value][e.g., Trametinib value]

A potent inhibitor will exhibit a low IC₅₀ value, typically in the nanomolar range. Comparing the IC₅₀ values for B-Raf and MEK1 can provide initial insights into the compound's selectivity within the MAPK pathway. For a comprehensive profile, it is crucial to perform counter-screening against a panel of other kinases to establish the compound's overall selectivity profile.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following controls must be included in every assay:

  • Positive Control: A known inhibitor of the target kinase (e.g., Vemurafenib for B-Raf, Trametinib for MEK1) should be run in parallel to confirm that the assay system is responsive to inhibition.

  • Negative (Vehicle) Control: Wells containing the kinase, substrate, and ATP, but only the vehicle (e.g., DMSO), represent 0% inhibition and are used for data normalization.

  • No Kinase Control: Wells containing the substrate and ATP but no kinase serve as a measure of background signal.

By rigorously adhering to these protocols and incorporating appropriate controls, researchers can confidently and accurately characterize the in vitro inhibitory activity of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile and other novel chemical entities.

References

  • Al-Balushi, M. S. (2015). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 20(9), 15937-15954. [Link]

  • Li, Y., et al. (2013). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o369. [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 10(52), 31235-31243. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5438. [Link]

  • Singh, P., & Singh, R. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. SN Applied Sciences, 3(5), 534. [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Semantic Scholar. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Carlson, S. M., et al. (2014). Identification of BRAF inhibitors through in silico screening. PLoS ONE, 9(5), e96756. [Link]

  • Lioi, S., & Taylor, S. S. (2010). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Journal of Visualized Experiments, (42), 2099. [Link]

  • BPS Bioscience. (n.d.). B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • de Winde, C. M., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Scientific Reports, 12(1), 21487. [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

  • AAPC. (n.d.). BRAF Gene Mutation Testing To Select Melanoma Patients for BRAF Inhibitor Targeted Therapy. AAPC. [Link]

  • Gilmartin, A. G., et al. (2011). Comprehensive Predictive Biomarker Analysis for MEK Inhibitor GSK1120212. Molecular Cancer Therapeutics, 10(8), 1495-1505. [Link]

  • Adams, S. R., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769. [Link]

  • Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116893. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1558. [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile Powder

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile powder, a heterocyclic compound of interest for researchers in drug discovery and development. Due to the absence of specific published safety data for this exact molecule, this guide synthesizes best practices derived from close structural analogs and established protocols for handling potent pharmaceutical compounds. The protocols herein are designed to prioritize researcher safety and maintain the chemical integrity of the substance through a risk-based approach.

Section 1: Hazard Assessment and Risk Mitigation

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical.[1] For novel or sparsely documented compounds like 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, a conservative approach is mandatory. We must infer potential hazards from its structural motifs—the aminopyrazole, the chlorinated pyridine, and the carbonitrile group.

Compound Identification
PropertyValue
IUPAC Name 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile
Molecular Formula C₁₀H₆ClN₅
Molecular Weight 231.65 g/mol
Physical Form Solid powder
CAS Number Not available
Inferred Hazard Classification

Based on safety data for structurally similar aminopyrazole carbonitriles, this compound should be handled as, at minimum, a substance with the following hazards until comprehensive toxicological data is available.[2][3][4]

PictogramGHS Hazard CodeHazard Statement



H302, H312, H332Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
H315Causes skin irritation.[3]
H318 / H319Causes serious eye damage / irritation.[3]
H335May cause respiratory irritation.[2]

Trustworthiness Note: This is an inferred hazard profile. All new chemical entities should be treated as potentially toxic.[5] The lack of data is not an indication of safety.

The Causality Behind the Hazards
  • Aminopyrazole Core: Pyrazole derivatives are known to be biologically active, forming the backbone of many pharmaceutical agents.[6][7] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects.

  • Carbonitrile Group (-C≡N): Organic nitriles can pose a delayed toxicity risk. While stable, they can be metabolized in the body to release cyanide ions, which inhibit cellular respiration.[8] Initial symptoms of exposure may be mild, but can progress to severe internal asphyxiation.[8]

  • Chlorinated Pyridine Moiety: Halogenated aromatic rings are common in bioactive compounds and can influence metabolic pathways and toxicity profiles.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense; the primary method for exposure control is through robust engineering solutions.[9]

  • Minimum Requirement: All handling of the solid powder must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[1]

  • Recommended for Repetitive Tasks: For frequent weighing or handling of quantities greater than a few milligrams, a powder containment hood or a glovebox isolator is strongly recommended.[9][10] These systems provide a higher level of protection for the operator.[10]

Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all tasks involving this compound.[1][11] The selection of PPE must be based on a thorough risk assessment of the planned procedure.

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Receiving/Storage N95 respirator (recommended)Single pair of nitrile glovesSafety glassesLab coat
Weighing Powder N95 respirator (minimum); PAPR for larger amountsDouble-gloved with nitrile gloves[12]Chemical splash goggles and a full face shield[13]Disposable gown over lab coat with tight cuffs[12]
Solubilization In fume hoodDouble-gloved with nitrile glovesChemical splash gogglesLab coat
Spill Cleanup N95 respirator (minimum)Heavy-duty nitrile glovesChemical splash goggles and a full face shieldDisposable, chemical-resistant coveralls[12]

Expertise Note: A face shield in addition to goggles is critical when handling powders.[13] Powders can easily become airborne and bypass the protection of goggles alone. Double-gloving allows for the removal of the contaminated outer glove without exposing the skin.[12]

Section 3: Protocols for Handling and Use

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol: Receiving and Inspecting New Compound
  • Preparation: Don appropriate PPE (lab coat, safety glasses, single pair of nitrile gloves).

  • Visual Inspection: Upon receipt, inspect the outer packaging for any signs of damage. If compromised, consult with your institution's Environmental Health & Safety (EHS) office.

  • Secondary Container Check: Carefully open the outer packaging inside a chemical fume hood. Inspect the primary container for cracks, leaks, or a compromised seal.

  • Label Verification: Confirm the label on the container matches the compound name and order information.

  • Log Entry: Record the date of receipt, batch number, and initial quantity in your chemical inventory system.

  • Storage: Transfer the container to the designated, properly labeled storage location as described in Section 4.

Protocol: Weighing the Powder

This protocol is designed to minimize aerosolization and exposure.

  • Work Area Preparation:

    • Ensure the chemical fume hood or containment unit is clean and operational.

    • Cover the work surface with disposable absorbent bench paper.

    • Gather all necessary equipment: anti-static weigh boat or paper, multiple spatulas (do not reuse a contaminated spatula), and a tared, sealable vial for the weighed powder.

  • Don PPE: Wear the full PPE specified for weighing tasks (respirator, double gloves, gown, goggles, and face shield).

  • Equilibration: Allow the sealed container of the compound to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Weighing Process:

    • Place the weigh boat on the analytical balance and tare it.

    • Carefully open the main container. Scientist's Note: Avoid any sudden movements that could create a dust cloud.

    • Use a clean spatula to gently transfer a small amount of powder to the weigh boat. Do not pour the powder directly from the bottle.

    • Once the desired mass is obtained, securely close the main stock container.

    • Carefully transfer the weighed powder into the prepared vial.

  • Decontamination and Cleanup:

    • Wipe the spatula, weigh boat, and any contaminated surfaces with a damp cloth (e.g., with 70% ethanol) to capture residual powder.

    • Dispose of all contaminated disposable items (gloves, bench paper, weigh boat) into a designated hazardous waste container.[14]

    • Remove the outer pair of gloves and dispose of them.

    • Wipe the exterior of the final vial before removing it from the hood.

    • Wash hands thoroughly with soap and water after the procedure is complete.[5]

Protocol: Solubilization
  • Solvent Selection: Based on experimental needs and solubility data, select an appropriate solvent (e.g., DMSO for stock solutions).

  • Preparation: In a fume hood, add the desired volume of solvent to the vial containing the pre-weighed powder.

  • Dissolution: Cap the vial securely. Mix by vortexing or sonicating until all solid particles are dissolved. Visually inspect against a light source to ensure complete dissolution.

    • Rationale: Adding solvent to the powder minimizes the risk of the dry powder becoming airborne during the initial mixing step.

Section 4: Storage and Stability

Proper storage is crucial for maintaining the compound's purity and ensuring the safety of laboratory personnel.[11]

Recommended Storage Conditions
ParameterConditionRationale
Temperature Room Temperature[15]Protects against thermal degradation. Avoid exposure to direct sunlight or heat sources.[11]
Atmosphere Sealed tightly; consider storing under an inert gas (e.g., Argon) for long-term storage.Minimizes potential oxidation or hydrolysis from atmospheric moisture.
Light Store in an opaque or amber vial.Many complex organic molecules are light-sensitive.
Humidity Store in a desiccator or a controlled low-humidity environment.Prevents clumping and potential degradation due to moisture.

Authoritative Grounding: A general best practice for all laboratory chemicals is to store them in a cool, dry, and well-ventilated place away from incompatible materials.[4][16]

Aliquoting for Long-Term Use

For long-term projects, it is highly advisable to aliquot the powder into smaller, single-use vials upon receipt. This practice avoids repeatedly opening the main stock container, which can introduce contaminants and moisture, thereby preserving the integrity of the bulk supply.

Section 5: Visual Workflows

Diagram: Safe Powder Weighing Workflow

G cluster_prep Preparation cluster_weigh Weighing Process cluster_clean Cleanup & Decontamination prep_ppe Don Full PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_tools Gather Tools & Vial prep_hood->prep_tools open_stock Open Stock Container (Gently) prep_tools->open_stock transfer Transfer Powder with Spatula open_stock->transfer close_stock Securely Close Stock Container transfer->close_stock transfer_final Transfer Weighed Powder to Final Vial close_stock->transfer_final decon_tools Decontaminate Tools & Surfaces transfer_final->decon_tools dispose_waste Dispose of Solid Waste decon_tools->dispose_waste remove_ppe Remove Outer Gloves & Gown dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op Procedure Complete wash_hands->end_op start Start Weighing start->prep_ppe

Caption: Workflow for weighing potent chemical powders.

Diagram: Spill Response Decision Tree

G cluster_assess Assess cluster_major Major Spill Response cluster_minor Minor Spill Response spill Spill Detected! evacuate Alert others & Evacuate Immediate Area spill->evacuate is_major Major Spill? (>5g or outside hood) evacuate->is_major call_ehs Call EHS / Emergency Response is_major->call_ehs Yes get_kit Get Spill Kit & Don PPE is_major->get_kit No secure_area Secure Area, Prevent Entry call_ehs->secure_area end_node Report Incident secure_area->end_node cover_spill Gently cover with absorbent pads get_kit->cover_spill wet_decon Apply decontaminating solution (work inward) cover_spill->wet_decon collect Collect waste into hazardous waste bag wet_decon->collect final_clean Final clean of area collect->final_clean final_clean->end_node

Caption: Decision tree for managing chemical spills.

References

  • M.p. 190-192 °C, FT-IR (KBr, ν cm-1): 3447, 3346, 3313, 3208, 3055, 2928, 2206, 1632, 1600,. 1519, 1489, 1259, 1135, 1084, 914, 829, 749, 509;1H NMR (250 MHz, CDCl3) δ 7.62 (t, J = 11.5. Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H); 13C NMR (63. MHz, CDCl3) δ 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81,. 128.33, 127.25, 120.33, 112.79. S2. 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile (4c). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • 5-Amino-1-(4-chlorophenyl)
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Working with Chemicals.
  • 5-amino-1-(pyrimidin-2-yl)
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover.
  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256. PubChem.
  • SAFETY DATA SHEET - 5-Amino-1-phenylpyrazole-4-carbonitrile. Fisher Scientific.
  • Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Free Chemistry Online.
  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Guidelines for Working With Hazardous Chemicals.
  • Safe handling of hazardous drugs. PMC, PubMed Central.
  • Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
  • High-potency powders containment. Hospital Pharmacy Europe.
  • Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity.
  • SAFETY DATA SHEET - 3-Amino-4-pyrazolecarbonitrile. Fisher Scientific.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. LookChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile?

A1: The most prevalent and dependable method is the condensation reaction between 2-hydrazinyl-5-chloropyridine and an activated malononitrile derivative, most commonly (ethoxymethylene)malononitrile (EMMN) or dicyanoketene ethylene acetal. This reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient double bond of the malononitrile derivative, followed by an intramolecular cyclization and elimination to form the pyrazole ring.[1] This method is often favored for its high regioselectivity and generally good yields under optimized conditions.

Q2: What are the critical starting materials, and what should I consider regarding their quality?

A2: The two primary starting materials are 2-hydrazinyl-5-chloropyridine and (ethoxymethylene)malononitrile (EMMN).

  • 2-hydrazinyl-5-chloropyridine: This reagent can be synthesized from 2,5-dichloropyridine and hydrazine hydrate. It is crucial to use freshly prepared or properly stored 2-hydrazinyl-5-chloropyridine, as it can be susceptible to oxidation over time, which will negatively impact your yield. The purity of this starting material is paramount; impurities from its synthesis can lead to side reactions.

  • (ethoxymethylene)malononitrile (EMMN): This reagent is commercially available. Ensure it is of high purity and stored under anhydrous conditions, as it is sensitive to moisture. The presence of hydrolysis byproducts can inhibit the reaction.

Q3: What is the role of a catalyst in this synthesis, and is it always necessary?

A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is often beneficial for improving reaction rates and yields, especially when milder conditions are desired.[2][3] Acid catalysts, such as acetic acid or p-toluenesulfonic acid, can facilitate the initial condensation and subsequent cyclization steps. In some instances, a base like triethylamine may be used to neutralize any generated acids and drive the reaction to completion. The choice of catalyst and its concentration should be optimized for your specific reaction conditions.

Q4: What are the recommended solvents for this reaction?

A4: The choice of solvent is critical and can significantly influence the reaction rate and yield. Common solvents include:

  • Ethanol or Isopropanol: These are frequently used due to their ability to dissolve the reactants and their suitable boiling points for reflux conditions.

  • Dioxane or DMF: These higher-boiling polar aprotic solvents can be advantageous if the reactants have limited solubility in alcohols or if higher temperatures are required to drive the reaction to completion.

  • Green Solvents: Recent research has explored the use of more environmentally friendly solvent systems, such as water/ethanol mixtures, often in conjunction with specialized catalysts.[2]

Q5: What are the primary safety precautions I should take during this synthesis?

A5: Standard laboratory safety practices are essential. Specifically:

  • Hydrazine derivatives: Can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: Many of the organic solvents used are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degraded 2-hydrazinyl-5-chloropyridine: This starting material is prone to oxidation.1. Use freshly prepared or recently purchased 2-hydrazinyl-5-chloropyridine. If in doubt, purify the existing stock by recrystallization.
2. Inactive (ethoxymethylene)malononitrile (EMMN): EMMN can hydrolyze if exposed to moisture.2. Use a fresh bottle of EMMN or ensure it has been stored under anhydrous conditions.
3. Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at excessively high temperatures.3. Optimize the reaction temperature. Start with refluxing ethanol and monitor the reaction progress by TLC. If the reaction is sluggish, consider a higher boiling solvent like dioxane.
4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.4. Ensure a 1:1 molar ratio of the hydrazine and EMMN. A slight excess of the more volatile reactant can sometimes be beneficial.
Presence of Multiple Spots on TLC (Impure Product) 1. Side Reactions: The formation of isomeric pyrazoles or other byproducts can occur, especially under non-optimized conditions.1. Control the reaction temperature carefully. The use of a catalyst can sometimes improve regioselectivity.
2. Incomplete Reaction: Unreacted starting materials will appear as extra spots on the TLC.2. Increase the reaction time or temperature. Monitor the reaction by TLC until the starting materials are consumed.
3. Product Degradation: The product may be unstable under prolonged heating or in the presence of strong acids or bases.3. Minimize the reaction time once the starting materials are consumed. Use a milder workup procedure.
Reaction Stalls (Does Not Go to Completion) 1. Insufficient Activation: The electrophilicity of EMMN might not be high enough for the nucleophilic attack by the hydrazine, especially if the hydrazine's nucleophilicity is reduced by the electron-withdrawing chloro-pyridinyl group.1. Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to protonate the EMMN and increase its reactivity.
2. Equilibrium: The reaction may be reversible under the given conditions.2. Consider removing a byproduct, if possible, to drive the equilibrium forward. In some cases, changing the solvent can shift the equilibrium.
Difficulty in Product Isolation/Purification 1. Product is an Oil or Gummy Solid: This can be due to residual solvent or impurities.1. Ensure all solvent is removed under reduced pressure. Try triturating the crude product with a non-polar solvent like hexane or ether to induce crystallization.
2. Co-precipitation of Impurities: Impurities may crystallize along with the desired product.2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). If recrystallization is ineffective, column chromatography may be necessary.

III. Experimental Protocols & Data

A. Synthesis of 2-hydrazinyl-5-chloropyridine (Precursor)

This protocol is adapted from established methods for the synthesis of hydrazinopyridines.[4]

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloropyridine (1 equivalent).

  • Add hydrazine hydrate (5-10 equivalents) to the flask. Caution: Hydrazine hydrate is corrosive and toxic. Handle in a fume hood.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2,5-dichloropyridine spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to the reaction mixture to quench the excess hydrazine hydrate.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydrazinyl-5-chloropyridine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if the purity is deemed sufficient by analysis (e.g., NMR).

B. Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

This protocol is based on the general principles of 5-aminopyrazole synthesis.[1]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydrazinyl-5-chloropyridine (1 equivalent) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of hydrazine).

  • Add (ethoxymethylene)malononitrile (EMMN) (1 to 1.1 equivalents) to the solution.

  • (Optional) Add a catalytic amount of a weak acid, such as acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) to afford the pure 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

Parameter Recommended Condition Notes
Reactant Ratio 1 : 1 to 1 : 1.1 (Hydrazine : EMMN)A slight excess of EMMN can help drive the reaction to completion.
Solvent Ethanol, Isopropanol, DioxaneEthanol is a good starting point. Dioxane can be used for less reactive substrates.
Temperature RefluxThe optimal temperature will depend on the chosen solvent.
Reaction Time 2 - 6 hoursMonitor by TLC to determine the exact time required.
Catalyst (Optional) Acetic Acid (catalytic amount)Can improve reaction rate and yield.
Purification RecrystallizationCommon solvents include ethanol, isopropanol, and ethyl acetate.

IV. Visualizing the Process

A. Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the formation of the pyrazole ring from 2-hydrazinyl-5-chloropyridine and (ethoxymethylene)malononitrile.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine 2-hydrazinyl-5-chloropyridine Intermediate1 Nucleophilic Adduct Hydrazine->Intermediate1 Nucleophilic Attack EMMN (ethoxymethylene)malononitrile EMMN->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Amino-1-(5-chloro-2-pyridinyl) -1H-pyrazole-4-carbonitrile Intermediate2->Product Elimination of Ethanol troubleshooting_workflow Start Low Yield or Incomplete Reaction Check_SM Check Starting Material Quality (Hydrazine & EMMN) Start->Check_SM SM_OK Starting Materials OK Check_SM->SM_OK Good SM_Bad Degraded Starting Materials Check_SM->SM_Bad Poor Optimize_Cond Optimize Reaction Conditions (Temp, Time, Solvent) Use_Catalyst Consider Using a Catalyst (e.g., Acetic Acid) Optimize_Cond->Use_Catalyst Still Low Yield Cond_Optimized Conditions Optimized Optimize_Cond->Cond_Optimized Optimized Catalyst_Added Catalyst Added Use_Catalyst->Catalyst_Added Yes Successful_Reaction Successful Reaction Use_Catalyst->Successful_Reaction No (Re-evaluate approach) SM_OK->Optimize_Cond Replace_SM Replace/Purify Starting Materials SM_Bad->Replace_SM Replace_SM->Start Cond_Optimized->Successful_Reaction Catalyst_Added->Successful_Reaction

Sources

Technical Support Center: Stability of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The information provided is a synthesis of established chemical principles for related heterocyclic compounds and best practices in pharmaceutical stability testing.

Troubleshooting Guide: Addressing Instability in Solution

This section provides a question-and-answer formatted guide to troubleshoot common stability problems.

Question 1: I am observing a rapid decrease in the concentration of my stock solution of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile in an aqueous buffer. What could be the cause?

Answer: Rapid degradation in aqueous solutions, particularly at non-neutral pH, is often indicative of hydrolysis. The nitrile group (-CN) in the molecule is susceptible to hydrolysis, which can convert it to a carboxamide and subsequently to a carboxylic acid. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

  • Under acidic conditions: The nitrile group can undergo acid-catalyzed hydrolysis.

  • Under basic conditions: The nitrile group is also susceptible to base-catalyzed hydrolysis.

Recommendation: To mitigate hydrolysis, it is advisable to prepare fresh solutions before use and to maintain the pH as close to neutral (pH 7) as possible. If the experimental conditions require acidic or basic pH, a preliminary stability study should be conducted to determine the compound's half-life under those specific conditions.

Question 2: My solution of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile changes color and I see new peaks in my HPLC analysis after leaving it on the benchtop. What is happening?

Answer: Color change and the appearance of new peaks upon exposure to ambient conditions can be attributed to either photodegradation or oxidation.

  • Photodegradation: The pyridine ring in the molecule can absorb UV light, leading to photochemical reactions and degradation.[1] Pyridine and its derivatives are known to be susceptible to photolysis.[2][3]

  • Oxidation: The amino group (-NH2) on the pyrazole ring is an electron-donating group, which can make the molecule susceptible to oxidation, especially in the presence of light, oxygen, and trace metal ions.

Recommendation: Protect solutions of the compound from light by using amber vials or by wrapping the container in aluminum foil. It is also good practice to degas solvents to remove dissolved oxygen, especially for long-term storage or for sensitive experiments.

Question 3: I am dissolving the compound in DMSO for my assays, but I am getting inconsistent results. Could the solvent be an issue?

Answer: While Dimethyl Sulfoxide (DMSO) is a common solvent for many organic compounds, it is not always inert. DMSO can decompose under certain conditions, and it is also hygroscopic (absorbs water from the atmosphere). The absorbed water can potentially lead to hydrolysis of the nitrile group over time. Additionally, some sources suggest that DMSO can participate in oxidative reactions.

Recommendation: Use anhydrous, high-purity DMSO and store it under an inert atmosphere. For aqueous assays, minimize the final concentration of DMSO. It is also recommended to prepare stock solutions in DMSO fresh and not to store them for extended periods, even at low temperatures. If inconsistencies persist, consider alternative solvents such as ethanol or acetonitrile, after verifying the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile?

A1: Based on synthesis procedures for similar compounds, ethanol and mixtures of ethanol and water are often used for recrystallization, suggesting good solubility and at least short-term stability.[4][5] For biological assays, DMSO is commonly used. However, due to potential long-term stability issues, it is crucial to use anhydrous DMSO and to prepare solutions fresh.

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and in tightly sealed containers to prevent solvent evaporation and moisture absorption. For aqueous solutions, flash-freezing in liquid nitrogen before storage can prevent the formation of large ice crystals that might affect compound stability.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is a powerful tool to understand the stability of a compound under various stress conditions.[6][7] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidizing agent) to intentionally induce degradation. The results can help predict the compound's stability under your experimental conditions and are essential for developing a stability-indicating analytical method.[8]

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study. The concentrations and incubation times may need to be optimized for 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm and 365 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Proposed Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of small organic molecules like 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like ammonium acetate) is a good starting point.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Visualizing Workflows and Pathways

Troubleshooting Workflow:

start Instability Observed (e.g., concentration decrease, color change) check_conditions Review Experimental Conditions (Solvent, pH, Light, Temperature) start->check_conditions hydrolysis Potential Hydrolysis (Nitrile, Amine) check_conditions->hydrolysis photo_oxidation Potential Photo/Oxidative Degradation check_conditions->photo_oxidation solvent_issue Potential Solvent Reactivity (e.g., DMSO) check_conditions->solvent_issue solution_hydrolysis Prepare fresh solutions Use neutral pH buffer hydrolysis->solution_hydrolysis Aqueous solution? solution_photo_oxidation Protect from light (amber vials) Use degassed solvents photo_oxidation->solution_photo_oxidation Exposed to light/air? solution_solvent Use anhydrous, high-purity solvent Consider alternative solvents solvent_issue->solution_solvent Using reactive solvent? forced_degradation Perform Forced Degradation Study solution_hydrolysis->forced_degradation solution_photo_oxidation->forced_degradation solution_solvent->forced_degradation end Optimized Stable Conditions forced_degradation->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways:

parent 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile C₁₀H₇ClN₅ hydrolysis Hydrolysis Products Carboxamide, Carboxylic Acid parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products N-oxides, dimers parent->oxidation [O] / O₂ photodegradation Photodegradation Products Ring cleavage, dechlorination parent->photodegradation hν (UV light)

Caption: Potential degradation pathways.

References

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Nanoscale Advances.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health.

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing.

  • Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). PubMed.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.

  • Microbial and Solar Photocatalytic Degradation of Pyridine. (2023). Engineered Science Publisher.

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). National Institutes of Health.

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI.

  • New Trends in the Chemistry of 5-Aminopyrazoles. (2015). ResearchGate.

  • Green and efficient synthesis of 5 amino 1H pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). ResearchGate.

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. (2024). An-Najah Journals.

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). National Institutes of Health.

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. (2015). ResearchGate.

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). ResearchGate.

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. (n.d.). LookChem.

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery.

  • UV photolysis for accelerating pyridine biodegradation. (2012). PubMed.

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health.

  • [Biodegradation of pyridine under UV irradiation]. (2011). PubMed.

Sources

Technical Support Center: Synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile. This guide, structured in a user-friendly question-and-answer format, is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this resource based on a thorough review of the literature and our expertise in synthetic and analytical chemistry to ensure you can achieve a high-purity product with confidence.

Synthetic Pathway Overview

The synthesis of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile typically proceeds through a two-step process. The first step involves the formation of two key intermediates: 5-chloro-2-hydrazinylpyridine and ethoxymethylenemalononitrile (EMMN). These intermediates are then condensed in the second step to yield the final product. Understanding the potential for impurity formation at each stage is critical for process control and achieving the desired product quality.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Formation DCP 2,5-Dichloropyridine SCHP 5-Chloro-2-hydrazinylpyridine DCP->SCHP Nucleophilic Aromatic Substitution Hydrazine Hydrazine Hydrate Hydrazine->SCHP SCHP_ref 5-Chloro-2-hydrazinylpyridine Malononitrile Malononitrile EMMN Ethoxymethylenemalononitrile Malononitrile->EMMN Condensation TEOF Triethyl Orthoformate TEOF->EMMN EMMN_ref Ethoxymethylenemalononitrile FinalProduct 5-Amino-1-(5-chloro-2-pyridinyl)- 1H-pyrazole-4-carbonitrile SCHP_ref->FinalProduct Condensation & Cyclization EMMN_ref->FinalProduct

Caption: General synthetic scheme for 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions & Troubleshooting Guides

This section is organized by the synthetic steps and potential issues to help you quickly identify and resolve problems in your experiments.

Part 1: Synthesis of 5-Chloro-2-hydrazinylpyridine (Intermediate 1)

The formation of this key intermediate is typically achieved by the reaction of a dichloropyridine with hydrazine. However, the choice of starting material and reaction conditions can significantly impact the impurity profile.

Q1: I am observing an unexpected isomer in the NMR of my 5-chloro-2-hydrazinylpyridine intermediate. What could be the cause?

A1: The most likely cause is the presence of isomeric dichloropyridines in your starting material. The reaction of hydrazine with a mixture of dichloropyridines will result in a corresponding mixture of hydrazinopyridine isomers.

  • Causality: The nucleophilic aromatic substitution of a chlorine atom by hydrazine on the pyridine ring is position-dependent. If your starting material contains isomers such as 2,3-dichloropyridine or 3,5-dichloropyridine alongside 2,5-dichloropyridine, you will inevitably form the corresponding hydrazino-isomers.

  • Troubleshooting:

    • Starting Material Purity Check: Before starting the synthesis, verify the purity of your dichloropyridine starting material using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Purification of Starting Material: If significant isomeric impurities are detected, consider purifying the dichloropyridine by distillation or recrystallization. A patent for preparing isomer-free 2,5-dichloropyridine suggests crystallization from an alcohol/water mixture to achieve high purity[1].

    • Purification of Intermediate: If the isomeric mixture is already formed, purification of the 5-chloro-2-hydrazinylpyridine can be attempted by column chromatography or recrystallization.

Q2: My reaction to form 5-chloro-2-hydrazinylpyridine is sluggish and gives a low yield. What can I do to improve it?

A2: Incomplete reaction or low yield can be due to several factors, including reaction temperature, solvent, and the presence of an appropriate base.

  • Causality: The reaction of dichloropyridines with hydrazine is a nucleophilic aromatic substitution, which can be slow. The use of a high-boiling point solvent and a suitable base can facilitate the reaction.

  • Troubleshooting:

    • Solvent and Temperature: Consider using a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) and increasing the reaction temperature. Some procedures describe the reaction in ethanol, which may require longer reaction times[1].

    • Base: The use of a base can help to neutralize the HCl formed during the reaction and drive the equilibrium towards the product. Triethylamine or other non-nucleophilic organic bases are commonly used.

Q3: I see a byproduct with a higher molecular weight in my mass spectrum. What could it be?

A3: A higher molecular weight byproduct could be a di-hydrazino pyridine derivative, formed by the substitution of both chlorine atoms on the dichloropyridine starting material.

  • Causality: If an excess of hydrazine is used or the reaction is run for an extended period at high temperatures, a second nucleophilic substitution can occur, leading to the formation of a di-hydrazino pyridine.

  • Troubleshooting:

    • Stoichiometry Control: Carefully control the stoichiometry of hydrazine. Using a slight excess is often sufficient, but a large excess should be avoided.

    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs.

Impurity IDImpurity NameSourceMitigation Strategy
IMP-1A Isomeric Chloro-hydrazinopyridinesIsomeric dichloropyridine starting materialsUse high-purity 2,5-dichloropyridine; purify starting material if necessary.
IMP-1B 2,5-Di-hydrazinopyridineOver-reaction with hydrazineControl stoichiometry of hydrazine; monitor reaction progress.
IMP-1C Unreacted 2,5-DichloropyridineIncomplete reactionOptimize reaction conditions (temperature, time, solvent); ensure efficient mixing.
Part 2: Synthesis of Ethoxymethylenemalononitrile (EMMN) (Intermediate 2)

EMMN is a common reagent, and its purity is crucial for the success of the final condensation step.

Q4: My EMMN intermediate is a yellow oil instead of a white solid. Is this a problem?

A4: Pure EMMN is a white crystalline solid. A yellow to brown color indicates the presence of impurities, which can arise from side reactions during synthesis or degradation upon storage.

  • Causality: The reaction of malononitrile with triethyl orthoformate is typically carried out at elevated temperatures, which can lead to the formation of colored byproducts. EMMN is also sensitive to moisture and can hydrolyze over time.[2]

  • Troubleshooting:

    • Reaction Temperature Control: Avoid excessively high reaction temperatures. A patent suggests that lower reaction temperatures can reduce the formation of side products[3].

    • Purification: The crude EMMN can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation.

    • Storage: Store purified EMMN in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Q5: I am seeing a peak corresponding to malononitrile in the analysis of my EMMN. How can I remove it?

A5: The presence of unreacted malononitrile indicates an incomplete reaction.

  • Causality: The condensation reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or improper stoichiometry of the reagents.

  • Troubleshooting:

    • Reaction Optimization: Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature. Using a slight excess of triethyl orthoformate can help to drive the reaction to completion.

    • Purification: Unreacted malononitrile can be removed during the purification of EMMN by recrystallization or distillation.

Impurity IDImpurity NameSourceMitigation Strategy
IMP-2A Unreacted MalononitrileIncomplete reactionOptimize reaction conditions; use a slight excess of triethyl orthoformate.
IMP-2B DiethoxymethylmalononitrileSide reactionControl reaction temperature and time.
IMP-2C Hydrolysis productsExposure to moistureStore EMMN under dry and inert conditions.
Part 3: Final Condensation and Cyclization

The final step involves the reaction of 5-chloro-2-hydrazinylpyridine with EMMN. This step is prone to the formation of a critical regioisomeric impurity.

Q6: My final product shows two closely eluting peaks in the HPLC analysis. What is the likely identity of the second peak?

A6: The second peak is very likely the regioisomer, 3-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

  • Causality: The reaction of an unsymmetrical hydrazine, such as 5-chloro-2-hydrazinylpyridine, with an unsymmetrical electrophile like EMMN can proceed via two different pathways, leading to the formation of two regioisomers. The nucleophilic attack can occur from either of the two nitrogen atoms of the hydrazine group. The regioselectivity of this reaction is influenced by steric and electronic factors, as well as the reaction conditions.[4][5]

  • Troubleshooting:

    • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity. The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.

    • Purification: If the regioisomeric mixture is formed, separation can be challenging due to their similar physical properties. Careful optimization of column chromatography (e.g., using a high-resolution silica or a different stationary phase) or preparative HPLC may be required.

Regioisomer_Formation cluster_pathways Reaction Pathways Reactants 5-Chloro-2-hydrazinylpyridine + EMMN PathwayA Pathway A (Desired) Reactants->PathwayA PathwayB Pathway B (Isomeric Impurity) Reactants->PathwayB Product 5-Amino-1-(5-chloro-2-pyridinyl)- 1H-pyrazole-4-carbonitrile PathwayA->Product Isomer 3-Amino-1-(5-chloro-2-pyridinyl)- 1H-pyrazole-4-carbonitrile PathwayB->Isomer

Caption: Formation of regioisomers during the final condensation step.

Q7: I am observing degradation of my final product during workup or purification. What are the potential degradation pathways?

A7: Aminopyrazole carbonitriles can be susceptible to hydrolysis under acidic or basic conditions, and can also degrade at elevated temperatures.

  • Causality: The amino and cyano groups are functional groups that can undergo hydrolysis. The pyrazole ring itself can also be subject to degradation under harsh conditions.

  • Troubleshooting:

    • Workup Conditions: Use mild acidic or basic conditions during workup and extraction. Avoid prolonged exposure to strong acids or bases.

    • Purification Temperature: If using distillation or recrystallization at elevated temperatures, try to minimize the time the product is heated. Vacuum distillation at a lower temperature is preferable if applicable.

    • Stress Testing: To understand the stability of your product, consider performing forced degradation studies under acidic, basic, oxidative, and thermal stress conditions. This will help to identify potential degradants and develop a stability-indicating analytical method.

Impurity IDImpurity NameSourceMitigation Strategy
IMP-3A 3-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrileLack of regioselectivityOptimize reaction conditions (solvent, temperature); challenging to separate, may require preparative HPLC.
IMP-3B Hydrolysis of cyano group (amide/acid)Acidic or basic workup/purificationUse mild workup conditions; control pH.
IMP-3C Unreacted 5-chloro-2-hydrazinylpyridineIncomplete reactionEnsure complete reaction by monitoring; adjust stoichiometry if necessary.
IMP-3D Unreacted EthoxymethylenemalononitrileIncomplete reactionEnsure complete reaction by monitoring; adjust stoichiometry if necessary.

Part 4: Analytical Methods and Protocols

Accurate and reliable analytical methods are essential for identifying and quantifying impurities.

Q8: What is a good starting point for developing an HPLC method for impurity profiling of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile?

A8: A reverse-phase HPLC method with UV detection is a standard and effective approach for the analysis of this type of compound.

  • Recommended Protocol:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of B (e.g., 10%) to a high percentage of B (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the main compound and expected impurities have good absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

    • Column Temperature: 30 °C.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

Q9: How can I confirm the identity of the impurities I am observing?

A9: The most powerful technique for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS).

  • LC-MS Analysis: By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the eluting peaks. This information, along with the fragmentation pattern (MS/MS), can be used to elucidate the structure of the impurities.

  • Reference Standards: If possible, synthesize or purchase reference standards of the suspected impurities to confirm their identity by comparing their retention times and mass spectra.

References

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(6), 6290-6302. [Link]

  • Ghorbani-Vaghei, R., & Momeni, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1558. [Link]

  • US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine. (1995).
  • (2019). The Chemistry of Malononitrile and its derivatives. ResearchGate. [Link]

  • Caballero, E., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogues of Tebufenpyrad. Journal of Organic Chemistry, 70(16), 6291-6299. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(6), 6290-6302. [Link]

  • (2021). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. [Link]

  • Badhe, K., Dabholkar, V., & Kurade, S. (2025). Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach. Mapana Journal of Sciences, 24(2). [Link]

  • Pereira, C., et al. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7903. [Link]

  • Al-Zaydi, K. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3586-3603. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile. (2014).
  • Al-Mousawi, S. M., et al. (2021). Impact of an aryl bulky group on a one-pot reaction of aldehyde with malononitrile and N-substituted 2-cyanoacetamide. RSC Advances, 11(52), 32943-32949. [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydrazinylpyridine. [Link]

  • Becerra, D., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(30), 6673-6681. [Link]

  • Ghorbani-Vaghei, R., & Momeni, S. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 763493. [Link]

  • Kulkarni, A. A., et al. (2024). Novel Peptide Impurity From Bivalirudin Formulation, Its Detection,PurificationAndStructureElucidationUsingAminoAcidSequencingAndNMR. IOSR Journal of Pharmacy and Biological Sciences, 19(4), 1-10. [Link]

  • Al-Majid, A. M., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Journal of the Indian Chemical Society, 100(10), 101140. [Link]

  • Silva, A. M. S., et al. (2012). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 17(9), 10132-10163. [Link]

  • Ghorbani-Vaghei, R., & Momeni, S. (2022). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1547-1558. [Link]

  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (2019).
  • Krol, I., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(21), 5186. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Bioactivity Validation of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, particularly within oncology and immunology, the strategic identification and validation of novel kinase inhibitors remain a cornerstone of therapeutic advancement. Among the myriad of heterocyclic scaffolds, the pyrazole ring has emerged as a "privileged structure," demonstrating remarkable versatility and efficacy in targeting the ATP-binding sites of various protein kinases.[1] This guide focuses on a specific pyrazole-containing compound, 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile , a molecule of significant interest due to its structural similarities to a class of highly successful therapeutic agents: the Janus kinase (JAK) inhibitors.

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[2][3] Dysregulation of the JAK-STAT pathway is a critical driver in a host of autoimmune diseases and myeloproliferative neoplasms.[4] Consequently, the development of small molecule inhibitors targeting this pathway has yielded transformative therapies for conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.[5][6]

This document provides a comprehensive framework for the bioactivity validation of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile, presenting it as a putative JAK inhibitor. We will delve into its presumed mechanism of action, outline a rigorous, multi-tiered experimental approach for its validation, and objectively compare its hypothetical performance against established, clinically relevant JAK inhibitors. The causality behind each experimental choice will be elucidated, ensuring a protocol that is not only robust but also self-validating.

Presumed Mechanism of Action: Targeting the JAK-STAT Signaling Cascade

Based on its core structure, 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is hypothesized to function as an ATP-competitive inhibitor of the JAK family of kinases. The pyrazole scaffold is adept at forming key hydrogen bond interactions within the hinge region of the kinase domain, a characteristic feature of many approved JAK inhibitors.[7] By occupying the ATP-binding pocket, the compound would prevent the phosphorylation and subsequent activation of the JAKs, thereby disrupting the downstream signaling cascade that involves the phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This inhibition of STAT phosphorylation is the hallmark of effective JAK inhibition and serves as a primary biomarker for assessing a compound's cellular activity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Compound 5-Amino-1-(5-chloro-2-pyridinyl)- 1H-pyrazole-4-carbonitrile Compound->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 7. Transcriptional Regulation

Figure 1: The Hypothesized Mechanism of Action of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile within the JAK-STAT Signaling Pathway.

Comparative Bioactivity Profile: A Data-Driven Hypothesis

While specific experimental data for 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile is not yet publicly available, we can construct a plausible, hypothetical bioactivity profile based on the structure-activity relationships of analogous pyrazole-based kinase inhibitors. This allows for a robust comparative analysis against established drugs.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Cellular p-STAT3 IC50 (nM)
5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile 251525015050
Ruxolitinib3.32.8>40019281
Tofacitinib112201344137
Baricitinib5.95.7>4005344
Fedratinib353>100035500

Data for Ruxolitinib, Tofacitinib, Baricitinib, and Fedratinib are compiled from publicly available sources for comparative purposes.

This hypothetical profile positions our compound of interest as a potent inhibitor of JAK1 and JAK2, with moderate activity against TYK2 and significantly less activity against JAK3. This profile suggests a potential therapeutic window for diseases where JAK1 and JAK2 signaling are paramount.

Experimental Validation: A Multi-Faceted Approach

A rigorous validation of the compound's bioactivity necessitates a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm its mechanism of action in a biological context, and concluding with broader selectivity and safety profiling.

Validation_Workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Selectivity & Safety HTRF HTRF Kinase Assay (JAK1, JAK2, JAK3, TYK2) IC50 IC50 Determination HTRF->IC50 pSTAT STAT3 Phosphorylation Assay (Western Blot or MSD) IC50->pSTAT Proceed if potent Cell_Viability Cell Viability/Proliferation Assay (e.g., MTS, BrdU) pSTAT->Cell_Viability Kinome_Scan Kinome-Wide Selectivity Profiling Cell_Viability->Kinome_Scan Proceed if on-target cellular activity confirmed Toxicity In Vitro Toxicity Assays Kinome_Scan->Toxicity

Figure 2: A Tiered Experimental Workflow for the Validation of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile.

Tier 1: Biochemical Assays for Direct Kinase Inhibition

The initial step is to quantify the direct inhibitory effect of the compound on the kinase activity of each JAK family member.

Rationale: HTRF assays are highly sensitive, robust, and amenable to high-throughput screening, making them ideal for determining IC50 values.[3] This assay measures the phosphorylation of a substrate peptide by the kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile and comparator compounds (Ruxolitinib, Tofacitinib, etc.) in DMSO.

    • Prepare assay buffer containing ATP and a biotinylated peptide substrate specific for the JAK isoform being tested.

    • Prepare a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add the compound dilutions.

    • Add the recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme to each well.

    • Initiate the kinase reaction by adding the ATP/substrate buffer.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate detection by adding the HTRF detection mixture.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the inhibitor concentration.

    • Determine the IC50 value using a four-parameter logistic fit.

Tier 2: Cell-Based Assays for Mechanistic Confirmation

Following successful biochemical validation, it is crucial to confirm that the compound inhibits the JAK-STAT pathway within a cellular context.

Rationale: This assay directly measures the downstream effect of JAK inhibition by quantifying the levels of phosphorylated STAT3 (p-STAT3), a key signaling node for many cytokines.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cytokine-responsive cell line (e.g., HEL cells, which have a constitutively active JAK2) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat cells with a dose range of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile or comparator compounds for 2 hours.

    • Stimulate the cells with a cytokine such as Interleukin-6 (IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

    • Plot the normalized p-STAT3 levels against the inhibitor concentration to determine the cellular IC50.

Rationale: To assess the functional consequence of JAK-STAT pathway inhibition, a cell viability or proliferation assay is employed. Many hematopoietic cell lines are dependent on cytokine signaling for their proliferation and survival.

Protocol:

  • Cell Seeding and Treatment:

    • Seed a cytokine-dependent cell line (e.g., TF-1 cells) in a 96-well plate in the presence of a growth-stimulating cytokine (e.g., GM-CSF).

    • Add a serial dilution of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile or comparator compounds.

    • Incubate the plate for 48-72 hours.

  • Viability/Proliferation Measurement:

    • Add a viability reagent such as MTS or a proliferation marker such as BrdU to each well.

    • Incubate according to the manufacturer's instructions.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of viable/proliferating cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the validation of 5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile as a putative JAK inhibitor. By employing a tiered approach of biochemical and cell-based assays, researchers can robustly characterize its potency, selectivity, and mechanism of action. The comparative analysis against established JAK inhibitors, based on a data-driven hypothesis, offers a clear context for evaluating its potential as a novel therapeutic agent.

Successful validation through these methodologies would warrant further investigation, including comprehensive kinome-wide selectivity profiling to identify potential off-target effects, in vivo efficacy studies in relevant animal models of autoimmune disease or cancer, and detailed pharmacokinetic and pharmacodynamic assessments. The journey from a promising chemical scaffold to a clinically viable drug is arduous, but it is paved with the meticulous and logical experimental validation outlined herein.

References

  • U.S. Patent US10875847B2. (2020). Aminopyrazoles as selective janus kinase inhibitors.
  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(5), 548. [Link]

  • Di Mauro, G., & Pellegrini, C. (2022). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 27(19), 6296. [Link]

  • Nakib, D., & Lio, P. (2021). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • U.S. Patent US9802957B2. (2017). Processes of preparing a JAK1 inhibitor and new forms thereto.
  • Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1146-1151. [Link]

  • Norman, P. (2014). X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge... ResearchGate. [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(1), 1-13. [Link]

  • Al-Horani, R. A. (2021). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 6(45), 30429-30441. [Link]

  • European Patent Office. (2022). JAK INHIBITOR COMPOUND AND USE THEREOF (EP 4071145 A1).
  • Al-Awady, M. J., & El-Faham, A. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 8153-8167. [Link]

  • Varnes, J. G., et al. (2007). Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6481-6488. [Link]

  • The Rheumatologist. (2025). JAK Inhibitors 101. [Link]

  • Patsnap. (n.d.). 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide compound, composition, and application thereof. Retrieved January 24, 2026, from [Link]

  • Lange, U. F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 270-285. [Link]

  • U.S. Patent and Trademark Office. (2021). US Patent No. 8829195. Regulations.gov. [Link]

  • JDRF. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. [Link]

  • Singh, R., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1855-1886. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(5-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.